molecular formula C21H19N3O5 B13866528 3-[4-(Aminomethyl)benzyloxy] Thalidomide

3-[4-(Aminomethyl)benzyloxy] Thalidomide

Cat. No.: B13866528
M. Wt: 393.4 g/mol
InChI Key: MYUHTSBLQXMJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Aminomethyl)benzyloxy] Thalidomide is a synthetic derivative of thalidomide, designed for advanced biochemical and cancer research. As part of the immunomodulatory imide drug (IMiD) class, its primary research value lies in its ability to act as a molecular glue that recruits specific substrates to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding induces the targeted ubiquitination and subsequent proteasomal degradation of key transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for cell survival and proliferation in certain malignancies. The compound's structure, featuring a 4-(aminomethyl)benzyloxy moiety, is often explored to modulate cereblon-binding affinity, degrade novel protein targets, or serve as a handle for conjugation in the development of Proteolysis-Targeting Chimeras (PROTACs). This makes it a valuable chemical tool for investigating targeted protein degradation strategies, signaling pathways in multiple myeloma and other cancers, and the fundamental mechanisms of the ubiquitin-proteasome system. Like its parent compound, thalidomide, this derivative demands careful handling. Researchers must be aware that thalidomide and its analogs are known human teratogens, meaning they can cause severe, life-threatening birth defects. A single dose is capable of causing teratogenic effects. Furthermore, this class of compounds is associated with other serious risks, including venous thromboembolism and peripheral neuropathy. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human consumption of any kind. It is the responsibility of the purchasing institution to ensure safe handling and compliance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

5-[[4-(aminomethyl)phenyl]methoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C21H19N3O5/c22-10-12-1-3-13(4-2-12)11-29-14-5-6-15-16(9-14)21(28)24(20(15)27)17-7-8-18(25)23-19(17)26/h1-6,9,17H,7-8,10-11,22H2,(H,23,25,26)

InChI Key

MYUHTSBLQXMJGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC4=CC=C(C=C4)CN

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for 3 4 Aminomethyl Benzyloxy Thalidomide

Advanced Synthetic Approaches to Thalidomide (B1683933) Analogs Featuring Substituted Phthalimide (B116566) and Glutarimide (B196013) Moieties

The fundamental structure of thalidomide, consisting of a phthalimide and a glutarimide ring, offers multiple sites for chemical modification. Alterations to these rings are a primary strategy in developing thalidomide analogs. The synthesis of these analogs often begins with core starting materials like phthalic anhydride (B1165640) and glutamic acid or glutamine.

One common approach involves the reaction of a substituted phthalic anhydride with glutamic acid, followed by a cyclization step to form the glutarimide ring. For instance, 3-nitrophthalic anhydride can be reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in refluxing acetic acid. The resulting nitro-substituted analog can then undergo reduction, for example through hydrogenation, to yield an amino-substituted thalidomide analog like pomalidomide (B1683931). A similar strategy is employed for lenalidomide (B1683929), where 3-aminopiperidine-2,6-dione is treated with a nitro-substituted methyl 2-(bromomethyl)benzoate.

Modifications on the phthaloyl ring have been shown to influence the biological activity of the resulting compounds. For example, the introduction of an amino group at the C4 position of the phthaloyl ring has been found to significantly increase the inhibitory activity against tumor necrosis factor-alpha (TNF-α).

Alternative synthetic methodologies have also been explored to improve efficiency and yield. These include solid-phase synthesis, which can produce thalidomide analogs in high yields (40.3–98.1%) and purities (92.3–98.9%). Microwave-assisted green synthesis has also emerged as a rapid, one-pot method for producing thalidomide and its analogs. Some innovative approaches have even replaced the phthalimide core with other heterocyclic systems, such as benzotriazole, to create novel compounds with similar binding properties.

Efficient Preparation Techniques for Aminomethylbenzyloxy Derivatives within the IMiD Structural Class

The synthesis of 3-[4-(Aminomethyl)benzyloxy] Thalidomide specifically requires the introduction of the 4-(aminomethyl)benzyloxy side chain onto the thalidomide scaffold. While direct synthetic routes for this specific compound are not extensively detailed in the provided results, the general principles for creating ether linkages at the 3-position of the phthalimide ring are applicable.

Typically, this involves the reaction of a thalidomide precursor having a hydroxyl group at the 3-position of the phthalimide ring with a protected 4-(aminomethyl)benzyl halide (e.g., bromide or chloride). The amino group on the benzyl (B1604629) moiety is usually protected with a group like tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) to prevent unwanted side reactions.

The reaction is generally carried out in the presence of a base to deprotonate the hydroxyl group, facilitating the nucleophilic substitution. After the ether linkage is formed, the protecting group on the aminomethyl function is removed under appropriate conditions (e.g., acid treatment for Boc or hydrogenolysis for Cbz) to yield the final product, this compound.

Chemoinformatic and Computational Design Strategies for Novel Analog Synthesis

The design of new thalidomide analogs, including those with aminomethylbenzyloxy substituents, is increasingly guided by computational and chemoinformatic approaches. These in silico methods allow researchers to predict the properties and potential biological activity of novel compounds before their actual synthesis, saving time and resources.

Ligand-based drug design is a common strategy, where the known pharmacophoric features of thalidomide and its potent analogs are used as a template. These key features generally include an aromatic domain, a spacer, and the glutarimide moiety. By systematically modifying these features in a virtual environment, researchers can design new molecules with desired characteristics. For example, modifications can be made to the aromatic ring system, the linker connecting the rings, and the glutarimide moiety itself.

Computational tools can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or high toxicity, focusing synthetic efforts on the most promising candidates. These computational studies have been instrumental in the development of new series of thalidomide analogs with potential as anticancer and immunomodulatory agents.

Molecular Target Engagement and Mechanistic Dissection of 3 4 Aminomethyl Benzyloxy Thalidomide Action

Cereblon (CRBN) as the Pivotal Molecular Target of Immunomodulatory Imide Drugs

The foundational mechanism of action for immunomodulatory imide drugs (IMiDs), a class to which 3-[4-(Aminomethyl)benzyloxy] Thalidomide (B1683933) belongs, is their direct interaction with the protein Cereblon (CRBN). nih.govnih.govashpublications.orgrsc.orgresearchgate.netscispace.com CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN). nih.govresearchgate.netnih.govresearchgate.netresearchgate.net This multi-protein machinery plays a crucial role in the cell's protein degradation system by tagging specific substrate proteins with ubiquitin, marking them for destruction by the proteasome. The binding of IMiDs to a specific pocket in the C-terminal domain of CRBN is a critical initiating event for their therapeutic effects. nih.govrsc.org This interaction is highly specific and is considered the primary molecular target engagement for this class of compounds. nih.govresearchgate.net

Ligand-Induced Allosteric Modulation of the CRL4^CRBN E3 Ubiquitin Ligase Complex by 3-[4-(Aminomethyl)benzyloxy] Thalidomide

Upon binding of an IMiD ligand, such as hypothetically this compound, to CRBN, the CRL4^CRBN complex undergoes a significant conformational change. researchgate.netbiorxiv.org This allosteric modulation alters the substrate-binding surface of CRBN, effectively reprogramming its substrate specificity. nih.govresearchgate.net Instead of binding to its native substrates, the drug-bound CRBN now recognizes and binds to a new set of proteins, termed "neo-substrates." nih.govnih.govrsc.orgresearchgate.netscispace.comnih.govembopress.org This ligand-induced proximity between the E3 ligase complex and the neo-substrate is the cornerstone of the pharmacological activity of IMiDs. The efficiency of this process is influenced by the specific chemical structure of the IMiD, which dictates the stability and conformation of the ternary complex formed between CRBN, the drug, and the neo-substrate. ashpublications.org

Identification and Characterization of Neo-Substrates Undergoing Proteasomal Degradation Initiated by this compound-Bound CRL4^CRBN (e.g., IKZF1, IKZF3, CK1α)

A hallmark of IMiD action is the targeted degradation of specific neo-substrates. For established IMiDs like lenalidomide (B1683929) and pomalidomide (B1683931), key neo-substrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α). nih.govrsc.org The degradation of IKZF1 and IKZF3 is fundamental to the anti-myeloma and immunomodulatory effects of these drugs. nih.govrsc.org Similarly, the degradation of CK1α is linked to the therapeutic efficacy in certain hematological malignancies. rsc.org To understand the specific action of this compound, it would be necessary to perform proteomic studies to identify which proteins it specifically targets for degradation.

Table 1: Known Neo-Substrates of Archetypal IMiDs

Neo-SubstrateBiological FunctionAssociated IMiDs
IKZF1 (Ikaros) Lymphoid transcription factor, crucial for B-cell development and function.Lenalidomide, Pomalidomide
IKZF3 (Aiolos) Lymphoid transcription factor, involved in B-cell and plasma cell differentiation.Lenalidomide, Pomalidomide
CK1α (Casein Kinase 1α) Serine/threonine kinase involved in various cellular processes, including cell cycle regulation.Lenalidomide
SALL4 Transcription factor involved in embryonic development.Thalidomide

This table represents data for well-characterized IMiDs and serves as a reference for the types of neo-substrates that might be identified for this compound.

Investigating CRBN-Independent Molecular Pathways and Associated Biological Activities

While the interaction with CRBN is central to the mechanism of IMiDs, some studies have suggested the possibility of CRBN-independent effects for certain analogs. nih.gov These could involve interactions with other cellular targets or modulation of signaling pathways through alternative mechanisms. Research into these off-target effects is crucial for a comprehensive understanding of a compound's full biological activity profile. For this compound, dedicated studies would be required to explore any potential CRBN-independent actions.

Comparative Mechanistic Analysis of this compound with Archetypal Thalidomide and Approved IMiDs

The chemical structure of an IMiD significantly influences its binding affinity for CRBN and its neo-substrate degradation profile. ashpublications.org Archetypal thalidomide, for instance, has a lower binding affinity for CRBN and a different neo-substrate profile compared to its more potent derivatives, lenalidomide and pomalidomide. nih.govrsc.org A comparative analysis would involve assessing the binding kinetics of this compound to CRBN and comparing its induced degradation of known neo-substrates like IKZF1 and IKZF3 against that of thalidomide, lenalidomide, and pomalidomide. This would elucidate its relative potency and selectivity.

Table 2: Comparative Properties of Archetypal IMiDs

CompoundRelative CRBN Binding AffinityKey Neo-Substrates
Thalidomide LowerSALL4
Lenalidomide HigherIKZF1, IKZF3, CK1α
Pomalidomide HighestIKZF1, IKZF3

This table provides a general comparison. The specific affinities and substrate profiles can vary depending on the experimental context.

Structure Activity Relationship Sar and Structure Degradation Relationship Sdr Analysis of 3 4 Aminomethyl Benzyloxy Thalidomide and Analogous Compounds

Elucidation of Specific Structural Determinants Governing CRBN Binding Affinity and Ligand Selectivity

The binding of thalidomide (B1683933) and its analogs to CRBN is a highly specific interaction dictated by key structural features. The core structure responsible for this interaction consists of two essential moieties: a glutarimide (B196013) ring and a phthalimide (B116566) ring (or a related isoindolinone structure). rsc.orgresearchgate.net

The glutarimide moiety is paramount for CRBN binding. It fits into a specific binding pocket on the CRBN protein, often described as a "tri-Trp pocket" because it is lined with three critical tryptophan residues (Trp383, Trp388, and Trp402 in chicken CRBN). nih.govnih.gov Hydrogen bonds form between the imide group of the glutarimide ring and amino acid residues within this pocket, anchoring the molecule. scielo.org.za The stereochemistry at the chiral center of the glutarimide ring is also crucial; for thalidomide, the (S)-enantiomer exhibits approximately 10-fold stronger binding to CRBN compared to the (R)-enantiomer. nih.govresearchgate.net This difference is attributed to a more relaxed and favorable conformation of the glutarimide ring of the (S)-enantiomer when bound within the pocket. nih.gov

The phthalimide portion of the molecule, while less critical for the initial binding event, plays a significant role in modulating affinity and, more importantly, in determining neo-substrate selectivity. rsc.org Modifications to this part of the molecule can dramatically alter the surface presented by the CRBN-ligand complex, thereby influencing which proteins are recruited for degradation. For instance, the addition of an amino group at the 4-position of the phthalimide ring, as seen in lenalidomide (B1683929) and pomalidomide (B1683931), significantly enhances the degradation of certain neo-substrates like Ikaros (IKZF1) and Aiolos (IKZF3) compared to thalidomide. rsc.orgresearchgate.net

Studies have systematically explored modifications at various positions on these core scaffolds to establish a clear structure-activity relationship (SAR) for CRBN binding. rsc.orgnih.gov Only certain positions on the cyclic imide core can be modified without abolishing binding, highlighting the stringent structural requirements of the binding pocket. rsc.org

Table 1: Key Structural Features and Their Role in CRBN Binding

Structural Moiety Key Feature Primary Role in CRBN Interaction Citation
Glutarimide Ring Chiral Center (C3) Binds within the tri-Trp pocket; (S)-enantiomer generally shows higher affinity. nih.gov
Imide Group Forms critical hydrogen bonds with CRBN residues, anchoring the ligand. scielo.org.za
Phthalimide Ring Aromatic Surface Contributes to binding affinity and is a primary determinant of neo-substrate recruitment. rsc.org

Impact of the Benzyloxy and Aminomethyl Substitutions on CRBN-Ligand Complex Formation and Neo-Substrate Recruitment Specificity

In 3-[4-(Aminomethyl)benzyloxy] Thalidomide, the thalidomide core is modified with a benzyloxy group at the 3-position of the phthalimide ring, which is further substituted with an aminomethyl group. These specific substitutions are critical in defining the compound's properties as a molecular glue or a PROTAC component.

The benzyloxy and aminomethyl groups extend from the core thalidomide scaffold, creating a new, solvent-exposed surface on the CRBN-ligand complex. nih.gov This altered surface is the primary interface for engaging with and recruiting specific neo-substrate proteins. nih.govannualreviews.org While the core thalidomide structure ensures binding to CRBN, these extended modifications dictate which proteins will be brought into proximity for ubiquitination. The specificity of neo-substrate recruitment is highly dependent on the shape, charge, and hydrogen-bonding potential of these extensions. nih.gov

The introduction of such modifications can change the neo-substrate profile entirely. For example, while lenalidomide and pomalidomide are known to degrade transcription factors IKZF1 and IKZF3, more extensively modified analogs can recruit different targets, such as GSPT1. sci-hub.se The size and chemical nature of the substituent dictate the formation of a stable ternary complex (CRBN-ligand-neosubstrate). nih.gov A subtle change, such as adding a fluorine atom, can drastically alter the hydrophobicity of the combined protein/ligand surface and disrupt the necessary protein-protein interactions for degradation. nih.gov

Therefore, the 4-(aminomethyl)benzyloxy group in this compound is not merely a passive linker; it is an active determinant of function. It is designed to form specific interactions (e.g., hydrogen bonds, ionic interactions, or van der Waals forces) with a target protein, creating a stable ternary complex that is recognized by the cellular ubiquitination machinery. nih.gov The specific neo-substrates targeted by this compound would be distinct from those targeted by simpler thalidomide analogs, a direct consequence of the unique chemical surface presented by these substitutions.

Rational Design Principles for Modulating Substrate Specificity and Enhancing Degradation Efficiency of Target Proteins

The understanding of the CRBN-ligand-neosubstrate ternary complex has paved the way for the rational design of new molecules with tailored degradation profiles. nih.govpluto.im The goal is to engineer CRBN modulators that can selectively degrade a protein of interest with high efficiency.

Key principles for rational design include:

Modifying the Neo-Substrate-Recruiting Surface: This is the most critical aspect for modulating specificity. By systematically altering the substituents on the solvent-exposed part of the ligand (like the benzyloxy group), researchers can tune the interactions with different target proteins. annualreviews.org The design process involves creating a chemical surface that is complementary to a specific region on the target protein, often a structural motif known as a "degron" or a less-defined surface patch. rsc.org The discovery that neo-substrates often contain a specific β-hairpin loop (G-loop) that interacts with the CRBN-ligand surface has been a major breakthrough, providing a concrete target for design efforts. nih.govannualreviews.org

Controlling Ternary Complex Cooperativity: Successful degradation depends on the formation of a stable ternary complex. The ligand must act as a "molecular glue," effectively bridging CRBN and the neo-substrate. The interactions between the protein surfaces themselves, induced by the ligand, contribute significantly to the stability of this complex. Design efforts aim to maximize this "cooperativity" for the desired target while minimizing it for off-target proteins.

Structure-Degradation Relationship (SDR): Beyond simple binding (SAR), SDR studies correlate chemical structure with the efficiency of degradation (measured by metrics like DC50—concentration for 50% degradation, and Dmax—maximum degradation). nih.gov SDR analysis has shown that even minor structural changes can completely abrogate degradation, highlighting the sensitivity of the protein-protein interface created by the ligand. nih.gov

These principles are now being used to expand the range of proteins that can be targeted for degradation, moving beyond the canonical neo-substrates of early thalidomide analogs to a wide array of previously "undruggable" targets. nih.govacs.org

Computational Modeling, Molecular Docking, and Dynamics Simulations for Structure-Based Drug Design

Computational methods are indispensable tools for the rational design of CRBN modulators like this compound. doaj.orgnih.gov These techniques provide atomic-level insights into the complex interactions governing ligand binding and neo-substrate recruitment, guiding the design of new molecules with desired properties.

Molecular Docking: Docking simulations are used to predict the binding pose of a ligand (like a thalidomide analog) within the CRBN binding pocket. nih.govresearchgate.net This helps in assessing whether a novel chemical scaffold can be accommodated by the protein and form the necessary interactions, such as hydrogen bonds with key residues. scielo.org.za Docking can also be used to model the full ternary complex, predicting how the CRBN-ligand surface will interact with a potential neo-substrate. researchgate.net This allows for the virtual screening of compound libraries to prioritize candidates for synthesis and testing.

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations offer a dynamic view of the system over time. scielo.org.zaresearchgate.net These simulations can assess the stability of the CRBN-ligand complex and the ternary complex once formed. researchgate.net By simulating the movements of atoms, MD can reveal subtle conformational changes, the role of water molecules at the interface, and the strength and persistence of key interactions (like hydrogen bonds). scielo.org.za This is crucial for understanding the dynamic behavior that leads to stable complex formation and efficient degradation. For example, MD simulations have been used to study how lenalidomide binding affects the flexibility of CRBN and stabilizes the drug-protein interaction. scielo.org.zaresearchgate.net

Structure-Based Drug Design (SBDD): Crystal structures of CRBN in complex with ligands and neo-substrates serve as the blueprints for SBDD. nih.govrcsb.org By analyzing these structures, chemists can identify unoccupied pockets or opportunities to form new interactions. Computational models built from these crystal structures are then used to design novel modifications—like the 4-(aminomethyl)benzyloxy group—that are predicted to enhance binding or recruit a new target protein. This iterative cycle of computational design, chemical synthesis, and biological testing accelerates the development of highly selective and potent protein degraders. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Thalidomide
Lenalidomide
Pomalidomide
Ikaros (IKZF1)
Aiolos (IKZF3)
GSPT1

Pre Clinical Investigation of Biological Activities of 3 4 Aminomethyl Benzyloxy Thalidomide

Anti-proliferative Effects in In Vitro Cell Line Models of Hematological Malignancies and Solid Tumors

Thalidomide (B1683933) and its analogues have demonstrated significant anti-proliferative effects across a range of cancer cell lines. While direct studies on 3-[4-(Aminomethyl)benzyloxy] thalidomide are not extensively reported, the activities of related compounds are well-established. For instance, novel phthalazine-based thalidomide analogues have shown superior anti-proliferative activity against hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) cell lines when compared to thalidomide itself. nih.gov One such analogue, compound 24b, exhibited IC50 values of 2.51, 5.80, and 4.11 μg/mL against these cell lines, respectively, which were significantly lower than those of thalidomide (11.26, 14.58, and 16.87 μg/mL). nih.gov

The anti-proliferative mechanism of thalidomide derivatives is multifaceted, involving the induction of apoptosis and cell cycle arrest. In multiple myeloma (MM), immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) are known to have direct anti-tumor effects. rsc.org The anti-proliferative activity of thalidomide has also been observed in glioma cell lines, where it can reduce tumor volume and mitotic index.

Table 1: Comparative Anti-proliferative Activity of a Thalidomide Analogue vs. Thalidomide Data is illustrative of activities of thalidomide analogues, not specific to this compound.

Cell Line Compound 24b IC50 (μg/mL) Thalidomide IC50 (μg/mL)
HepG-2 (Hepatocellular Carcinoma) 2.51 11.26
MCF-7 (Breast Cancer) 5.80 14.58
PC3 (Prostate Cancer) 4.11 16.87

Source: nih.gov

Immunomodulatory Properties and Associated Molecular Mechanisms

A hallmark of thalidomide and its analogues is their potent immunomodulatory activity. These compounds can modulate cytokine production, enhance T-cell activation, and potentiate Natural Killer (NK) cell-mediated cytotoxicity.

Cytokine Production Modulation: Thalidomide is known to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This effect is achieved, in part, by accelerating the degradation of TNF-α mRNA. researchgate.net Conversely, thalidomide can also enhance the production of anti-inflammatory cytokines like Interleukin-10 (IL-10) and can shift the immune response from a Th1 to a Th2 phenotype by increasing IL-4 and IL-5 production while inhibiting Interferon-gamma (IFN-γ). researchgate.netnih.gov

Immune Cell Activation, T-cell Co-stimulation, and NK Cell Potentiation: Thalidomide and its derivatives act as co-stimulators for T-cells, leading to increased proliferation and the secretion of IL-2 and IFN-γ. This T-cell activation, in turn, can enhance the cytotoxic activity of NK cells. Studies have shown that thalidomide can induce the functional maturation of peripheral NK cells, which contributes to its anti-metastatic effects. The immunomodulatory effects are central to the anti-myeloma activity of these compounds.

Table 2: Summary of Immunomodulatory Effects of Thalidomide and its Analogues This table summarizes general findings for the thalidomide class of drugs.

Immunomodulatory Effect Mechanism/Outcome
TNF-α Production Inhibition
IL-2, IFN-γ Production Enhancement (T-cell co-stimulation)
T-cell Proliferation Co-stimulatory effect
NK Cell Activity Potentiation

Source:

Anti-angiogenic Mechanisms and Inhibition of Vascularization in Pre-clinical Models

The anti-angiogenic properties of thalidomide are a key component of its anti-tumor activity. It was first reported that thalidomide could inhibit angiogenesis induced by basic fibroblast growth factor (bFGF) in a rabbit cornea micropocket assay. This inhibition of new blood vessel formation is crucial for restricting tumor growth and metastasis.

The anti-angiogenic effects of thalidomide and its analogues are more potent than the parent compound. These compounds can inhibit the migration of endothelial cells and the formation of capillary-like tubes. The mechanism involves the downregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). For instance, certain thalidomide dithiocarbamate (B8719985) analogues have demonstrated powerful anti-angiogenic activity in wound healing, migration, and tube formation assays, in contrast to thalidomide which showed minimal effect at similar concentrations.

Modulation of Intracellular Signaling Pathways

The biological effects of thalidomide and its analogues are mediated through the modulation of several key intracellular signaling pathways.

NF-κB: Thalidomide has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammation, cell proliferation, and survival. It can inhibit NF-κB activation induced by TNF-α and hydrogen peroxide by preventing the degradation of its inhibitory subunit, IκBα, and abrogating IκB kinase activation. This inhibition of the NF-κB pathway is a key mechanism behind the anti-inflammatory and anti-proliferative effects of thalidomide.

PI3K/Akt/mTOR: While direct evidence for this compound is lacking, the broader class of immunomodulatory drugs can influence pathways that interact with PI3K/Akt/mTOR signaling. For example, in cutaneous lupus, thalidomide has been shown to exert anti-inflammatory effects by inhibiting the AMPK1/mTOR pathway in keratinocytes.

IRF4, c-MYC: In hematological malignancies like multiple myeloma, the transcription factor Interferon Regulatory Factor 4 (IRF4) and the oncogene c-MYC form a critical oncogenic axis. Immunomodulatory drugs, through their interaction with the protein cereblon, lead to the degradation of Ikaros family transcription factors (IKZF1 and IKZF3), which in turn downregulates IRF4 and c-MYC. This disruption of the IRF4-c-MYC axis is a primary mechanism of their anti-myeloma activity. Thalidomide has been shown to modulate the IRF4/NF-κB signaling pathway in peripheral blood mononuclear cells.

Studies on Programmed Cell Death Induction (Apoptosis) and Cell Cycle Regulatory Mechanisms

Thalidomide and its analogues can induce apoptosis in cancer cells. In multiple myeloma cells, these compounds upregulate the activity of caspase-8, which can initiate a cascade leading to programmed cell death. Furthermore, they can increase the sensitivity of tumor cells to FAS-mediated cell death. A novel thalidomide analogue, 5HPP-33, was found to cause G2-M arrest in the cell cycle of cancer cells, indicating an interference with mitotic processes.

Investigation into Anti-Metastatic and Anti-Invasive Potentials in Pre-clinical Systems

The anti-angiogenic and immunomodulatory properties of thalidomide contribute to its anti-metastatic potential. By inhibiting the formation of new blood vessels, thalidomide can limit the ability of tumors to grow and spread. In preclinical models, thalidomide has been shown to reduce the incidence of lung metastases from primary tumors. Additionally, the enhancement of NK cell activity by thalidomide is a crucial mechanism for its anti-metastatic effects, as NK cells play a vital role in eliminating circulating tumor cells. Novel thalidomide derivatives have also demonstrated anti-migrative and anti-invasive effects on carcinoma cells in vitro.

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Replication

Thalidomide has been shown to inhibit the replication of Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov This inhibition is dose-dependent and is associated with a reduction in agonist-induced TNF-α production, a cytokine known to stimulate HIV-1 replication. nih.gov Thalidomide can suppress the activation of latent HIV-1 in monocytic cell lines and in peripheral blood mononuclear cells from patients with advanced HIV-1 infection. nih.gov

Molecular Mechanisms of Resistance to Immunomodulatory Imide Drugs and Strategies for Overcoming Them with Novel Analogs

Characterization of Molecular Basis of Acquired and Intrinsic Resistance

Resistance to immunomodulatory drugs is a multifaceted phenomenon that can be either intrinsic (pre-existing) or acquired through therapeutic pressure. The primary mechanism of action for IMiDs involves their binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. nih.govnih.govresearchgate.net This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). haematologica.org The degradation of these factors is crucial for the anti-myeloma and immunomodulatory effects of the drugs. haematologica.org Consequently, alterations in this pathway are central to the development of resistance.

CRBN Mutations and Altered Expression: A primary mechanism of resistance involves genetic and functional alterations in the CRBN gene itself. researchgate.net Mutations, deletions, or down-regulation of CRBN can lead to reduced or absent protein expression, thereby preventing the drug from engaging its target and initiating the degradation of neosubstrates. researchgate.netnih.gov While infrequent in newly diagnosed patients, the incidence of CRBN genomic aberrations increases in patients who have become refractory to lenalidomide (B1683929) and pomalidomide (B1683931). nih.gov

Altered Neo-Substrate Expression: Resistance can also emerge from changes in the neo-substrates targeted by the CRL4CRBN complex. Mutations in IKZF1 or IKZF3 that prevent their recognition by the drug-bound CRBN can render the cells insensitive to IMiD therapy. Furthermore, the increased expression of other proteins that compete for binding to CRBN can also contribute to resistance by sequestering the E3 ligase away from the intended neo-substrates. nih.gov

Microenvironmental Factors: The tumor microenvironment plays a critical role in mediating IMiD resistance. Factors secreted by bone marrow stromal cells, such as cytokines and growth factors, can activate pro-survival signaling pathways within the myeloma cells. For instance, upregulation of the IL-6/STAT3 and Wnt/β-catenin signaling pathways can promote the transcription of key survival genes like IRF4 and MYC, independent of IKZF1 and IKZF3 levels, thereby bypassing the effects of IMiD-induced degradation. nih.gov

Mechanism of Resistance Description Key Molecules Involved
CRBN-Dependent Alterations in the Cereblon protein or its expression levels.CRBN, CUL4A/B, DDB1, ROC1
Altered Neo-Substrates Changes in the target proteins that are normally degraded.IKZF1, IKZF3
Microenvironment-Mediated Pro-survival signals from the surrounding tumor environment.IL-6, STAT3, Wnt, β-catenin

Pre-clinical Development of 3-[4-(Aminomethyl)benzyloxy] Thalidomide (B1683933) Analogs Exhibiting Activity in Drug-Resistant Models

To counter the challenge of IMiD resistance, significant effort has been directed towards the development of novel thalidomide analogs. The goal is to create compounds with enhanced potency, the ability to degrade a wider range of neo-substrates, or activity through CRBN-independent mechanisms.

Recent pre-clinical studies have focused on synthesizing and evaluating new classes of thalidomide analogs, such as polyfluorinated derivatives. nih.govmdpi.comnih.gov These investigations have identified lead compounds that demonstrate potent anti-myeloma, anti-angiogenic, and anti-inflammatory properties, even in cell lines that are resistant to lenalidomide and pomalidomide. mdpi.comnih.gov Western blot analyses in some of these studies have revealed that certain novel analogs may exert their cytotoxic effects through CRBN-independent pathways, making them promising candidates for overcoming both intrinsic and acquired IMiD resistance. nih.govmdpi.comnih.gov More potent degraders, sometimes referred to as Cereblon E3 Ligase Modulator (CELMoD) agents, have also been developed. These molecules, such as CC-92480, can induce near-complete degradation of IKZF1 and another zinc finger protein, ZFP91, even in cells with low CRBN expression, thereby overcoming a key resistance mechanism. ashpublications.org

While specific pre-clinical data solely on 3-[4-(Aminomethyl)benzyloxy] Thalidomide in drug-resistant models is not extensively detailed in publicly available research, its structural design is indicative of the broader strategy to modify the thalidomide scaffold to improve its therapeutic index and overcome resistance. The aminomethylbenzyloxy group represents a modification aimed at altering the compound's binding affinity, stability, or interaction with the CRBN-E3 ligase complex and its substrates. The development of such analogs is a critical step toward providing effective treatment options for patients who have relapsed or become refractory to current IMiD therapies. nih.govmdpi.com

Mechanistic Insights into Pre-clinical Combination Strategies to Circumvent Drug Resistance

Given the complexity and heterogeneity of drug resistance mechanisms, combination therapies are a cornerstone of modern oncology and a promising strategy to overcome IMiD resistance. mdpi.com Pre-clinical research is actively exploring rational combinations of novel thalidomide analogs with other therapeutic agents to achieve synergistic effects and prevent the emergence of resistant clones. nih.govnih.govresearchgate.netdiva-portal.org

One approach involves combining next-generation IMiDs or CELMoDs with drugs that target parallel or downstream survival pathways. For example, since resistance can be mediated by the upregulation of the IRF4/MYC axis, combining a potent degrader with inhibitors of proteins that regulate this axis, such as BET inhibitors, could be a powerful strategy. tandfonline.com

Another avenue of investigation is the combination of novel analogs with agents that modulate the tumor microenvironment or enhance the patient's own anti-tumor immune response. IMiDs are known to stimulate T-cells and Natural Killer (NK) cells, and combining them with immune checkpoint inhibitors or other immunotherapies could potentiate this effect and overcome resistance. nih.gov

Furthermore, targeting cellular machinery that contributes to resistance is also being explored. For instance, inhibiting the RNA editing enzyme ADAR1 has been shown to increase the sensitivity of myeloma cells to lenalidomide by activating immune responses. ecancer.org Combining ADAR1 inhibitors with next-generation IMiDs could therefore represent a novel approach to tackle drug resistance. ecancer.org Studies have also shown that combining CDK4/6 inhibitors with other targeted agents can overcome resistance in hematological malignancies, suggesting a potential role for such combinations with novel thalidomide analogs. nih.govnih.govdiva-portal.org

Future Directions and Emerging Research Avenues for 3 4 Aminomethyl Benzyloxy Thalidomide and Imid Analog Development

Integration of 3-[4-(Aminomethyl)benzyloxy] Thalidomide (B1683933) into Advanced Targeted Protein Degradation (TPD) Modalities (e.g., PROTACs, Molecular Glues)

The primary mechanism of thalidomide and its derivatives involves hijacking the CRBN E3 ubiquitin ligase complex to induce the degradation of specific target proteins, known as neosubstrates. nih.govresearchgate.net This action places them into two key categories of TPD: molecular glues and components of Proteolysis-Targeting Chimeras (PROTACs).

Molecular Glues: IMiDs themselves are considered "molecular glue" degraders. They bind to CRBN and subtly alter its surface, inducing proximity and subsequent ubiquitination and degradation of proteins not normally targeted by this E3 ligase, such as the transcription factors IKZF1 and IKZF3. nih.govpromegaconnections.comnih.gov Future research will focus on designing analogs like 3-[4-(Aminomethyl)benzyloxy] Thalidomide to refine and expand the repertoire of neosubstrates, potentially targeting other key cancer survival proteins.

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules comprising a warhead that binds a protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two. promegaconnections.com The thalidomide scaffold is a widely used E3 ligase ligand. The structure of this compound is particularly well-suited for this application. The aminomethyl group provides a convenient attachment point for a linker, allowing chemists to conjugate it to a vast array of "warheads" targeting proteins previously considered "undruggable." This modularity enables the creation of specific degraders for a multitude of disease-causing proteins. The future in this area involves optimizing the linker length and composition, as well as the E3 ligase ligand, to improve the efficacy, selectivity, and stability of the resulting ternary complex (E3 ligase-PROTAC-Target Protein). core.ac.uk

Table 1: Comparison of TPD Modalities for IMiD Analogs
ModalityMechanism of ActionRole of this compoundKey Research Focus
Molecular GluesBinds to CRBN, altering its substrate specificity to induce degradation of neosubstrates. nih.govpromegaconnections.comServes as the core molecule, with modifications to the scaffold aimed at discovering novel neosubstrates.Identifying new target proteins, understanding the rules of neosubstrate recognition. promegaconnections.com
PROTACsActs as the E3 ligase-recruiting component of a larger chimeric molecule that brings a target protein to the degradation machinery. The thalidomide portion binds CRBN, while the aminomethyl group serves as the linker attachment point.Optimizing linker chemistry, developing warheads for new targets, improving ternary complex stability.

Exploration of Novel Therapeutic Indications Based on Evolving Mechanistic Understanding of IMiD Actions

The therapeutic effects of IMiDs stem from their ability to induce the degradation of specific proteins. nih.gov The initial success in multiple myeloma was linked to the degradation of IKZF1 and IKZF3. nih.gov A deeper understanding of the full spectrum of proteins targeted by different IMiD analogs is paving the way for new therapeutic applications.

By systematically mapping the proteins degraded upon treatment with this compound, researchers can uncover novel drug targets. For instance, the degradation of a previously unknown kinase could suggest efficacy in a specific solid tumor, while the degradation of an inflammatory mediator could point towards applications in autoimmune diseases like Crohn's disease or rheumatoid arthritis. cancer.govresearchgate.net Research has already identified additional IMiD neosubstrates such as casein kinase 1 alpha (CK1α) and SALL4, linking them to myelodysplastic syndromes and teratogenicity, respectively. researchgate.netdntb.gov.ua Expanding this list is a key goal. This exploration could broaden the utility of IMiD-based therapies far beyond their current indications into a range of oncologic, inflammatory, and neuroinflammatory disorders. cancer.govhandwiki.org

Development and Application of Advanced In Vitro and Ex Vivo Research Models for Comprehensive Compound Evaluation

Evaluating the efficacy and mechanism of compounds like this compound requires sophisticated model systems that can accurately recapitulate human physiology and disease states.

In Vitro Models: Standard 2D cell culture remains a first step for initial screening. mdpi.com However, the field is moving towards more complex systems. Three-dimensional (3D) tumor spheroids, for example, better mimic the tumor microenvironment and have been used to test novel polyfluorinated thalidomide analogs. mdpi.comnih.gov For angiogenesis studies, assays like the human umbilical vein endothelial cells (HUVEC) tube formation assay are employed. nih.gov

Ex Vivo Models: To better predict human responses, ex vivo models using patient-derived tissues are gaining prominence. The human saphenous vein angiogenesis assay is one such model used to test the anti-angiogenic properties of new IMiDs. nih.gov These models preserve the native cellular architecture and interactions, offering a more clinically relevant testing ground. mdpi.com

Future development will likely focus on organ-on-a-chip and organoid technologies. nih.gov These microfluidic systems can simulate the complex interactions between different cell types and tissues, providing a powerful platform for evaluating compound efficacy, permeability, and potential off-target effects in a more holistic manner before moving to in vivo studies. mdpi.comresearchgate.net

Table 2: Advanced Research Models for IMiD Evaluation
Model TypeDescriptionApplication for IMiD AnalogsAdvantages
2D Cell LinesMonolayers of cancer or endothelial cells (e.g., HUVEC, MM.1S).Initial screening for anti-proliferative and anti-inflammatory activity. mdpi.comnih.govHigh-throughput, cost-effective, reproducible.
3D SpheroidsSelf-assembled aggregates of cancer cells that mimic micro-tumors. mdpi.comAssessing drug penetration and efficacy in a tumor-like context. nih.govBetter representation of cell-cell interactions and nutrient gradients.
Ex Vivo Tissue AssaysUse of fresh human tissue, such as saphenous vein segments, in culture. nih.govEvaluating anti-angiogenic effects in a physiologically relevant system.Preserves native tissue architecture and cellular diversity. mdpi.com
Organoids/Organ-on-a-ChipMiniature, self-organizing 3D structures derived from stem cells or patient tissue that mimic organ function. nih.govComprehensive evaluation of efficacy, target engagement, and multi-organ effects.High physiological relevance, potential for personalized medicine testing.

Development of Chemical Biology Tools and Probes for Detailed Mechanistic Dissection of IMiD Activity

To fully understand and exploit the therapeutic potential of this compound, it is essential to develop chemical biology tools derived from its structure. A chemical probe is a small molecule designed to selectively interact with a protein target, allowing researchers to study its function in detail. nih.goveurekalert.org

The aminomethyl group on this compound is an ideal conjugation site for creating such probes. By attaching different functional groups, the parent molecule can be transformed into a variety of powerful research tools:

Affinity-Based Probes: Attaching a biotin (B1667282) tag would allow for the pulldown and identification of binding partners from cell lysates, confirming engagement with CRBN and potentially discovering novel interacting proteins.

Fluorescent Probes: Conjugating a fluorophore would enable researchers to visualize the compound's subcellular localization and quantify target engagement in living cells using advanced microscopy techniques.

Photoaffinity Probes: Incorporating a photoreactive group would allow for the covalent crosslinking of the probe to its binding partners upon UV light exposure, providing a robust method to map direct protein interactions within the cell.

These chemical tools are critical for validating that a therapeutic effect is directly caused by the degradation of a specific target and for dissecting the complex downstream consequences of IMiD activity on a proteome-wide scale. acs.orgyoutube.com Systems like HaloPROTACs, which use a modified tag-based system for controlled degradation, further illustrate how these molecules can be leveraged as tools for fundamental biological inquiry. dntb.gov.ua

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[4-(Aminomethyl)benzyloxy] Thalidomide, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : The compound can be synthesized via multi-step reactions involving alkylation and coupling. For example, reflux substituted benzaldehyde derivatives (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with absolute ethanol and glacial acetic acid under controlled conditions for 4 hours, followed by solvent evaporation and filtration to isolate the product . Optimization may include adjusting molar ratios of reagents (e.g., Et3N as a catalyst) and using acetonitrile as a solvent for improved yield .
  • Purity Validation : Purify via recrystallization (e.g., ethanol) and confirm purity using HPLC with UV detection (λ = 254 nm). Monitor by thin-layer chromatography (TLC) using silica gel plates .

Q. How can spectroscopic techniques (NMR, FTIR) characterize the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Analyze aromatic proton signals in the δ 7.0–8.0 ppm range (benzyloxy group) and amine protons (δ 2.5–3.5 ppm). Overlapping signals (e.g., C4 & C6 carbons) may require 2D NMR (HSQC, HMBC) for resolution .
  • FTIR : Confirm the presence of amide bonds (C=O stretch at ~1650 cm⁻¹) and primary amine (–NH2 at ~3350 cm⁻¹). Compare with reference spectra of thalidomide analogs .

Advanced Research Questions

Q. How can this compound be integrated into PROTAC design for targeted protein degradation?

  • Methodological Answer :

  • Linker Design : Utilize the compound’s alkyl linker (e.g., C4-NH2) to conjugate with E3 ligase-binding moieties (e.g., Cereblon ligands) and target protein binders (e.g., kinase inhibitors). Optimize linker length (C4 vs. C6) to balance proteasome recruitment efficiency and steric hindrance .
  • Validation : Test PROTAC efficacy via Western blotting for target protein degradation (e.g., IRAK4) in cell lines and measure DC50 (degradation concentration) values .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Data Reconciliation : Compare experimental conditions (e.g., cell type, incubation time, solvent used). For example, discrepancies in IC50 values may arise from DMSO concentration variations (>0.1% can induce cytotoxicity) .
  • Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding affinities with Cereblon and validate using SPR (surface plasmon resonance) assays .

Q. What computational strategies predict the compound’s interactions with Cereblon for rational drug design?

  • Methodological Answer :

  • DFT Calculations : Use density functional theory (DFT) to model HOMO-LUMO gaps and chemical reactivity. Analyze Fukui indices to identify nucleophilic/electrophilic sites .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability of the compound-Cereblon complex in physiological conditions .

Q. How can reaction conditions be optimized for coupling this compound to target proteins?

  • Methodological Answer :

  • Coupling Chemistry : Use EDC/NHS chemistry for amide bond formation between the amine group and carboxylic acid moieties on target proteins. Optimize pH (6.5–7.5) and molar ratios (1:1.2 compound-to-protein) .
  • Quality Control : Confirm conjugation efficiency via MALDI-TOF MS to detect shifts in molecular weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.